REACTION_CXSMILES
|
[Zn:1].[Cl:2][C:3](Cl)([F:8])[C:4](Cl)([F:6])[F:5]>>[Zn:1].[Cl-:2].[Zn+2:1].[Cl-:2].[C:4]([F:6])([F:5])=[C:3]([Cl:2])[F:8] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(F)(F)Cl)(F)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Zn]
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C(F)Cl)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Zn:1].[Cl:2][C:3](Cl)([F:8])[C:4](Cl)([F:6])[F:5]>>[Zn:1].[Cl-:2].[Zn+2:1].[Cl-:2].[C:4]([F:6])([F:5])=[C:3]([Cl:2])[F:8] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(F)(F)Cl)(F)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Zn]
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C(F)Cl)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Zn:1].[Cl:2][C:3](Cl)([F:8])[C:4](Cl)([F:6])[F:5]>>[Zn:1].[Cl-:2].[Zn+2:1].[Cl-:2].[C:4]([F:6])([F:5])=[C:3]([Cl:2])[F:8] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(F)(F)Cl)(F)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Zn]
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C(F)Cl)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Zn:1].[Cl:2][C:3](Cl)([F:8])[C:4](Cl)([F:6])[F:5]>>[Zn:1].[Cl-:2].[Zn+2:1].[Cl-:2].[C:4]([F:6])([F:5])=[C:3]([Cl:2])[F:8] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(F)(F)Cl)(F)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Zn]
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C(F)Cl)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |